Beheneth-3

Vue d'ensemble

Description

Beheneth-3 is a nonionic surfactant derived from the ethoxylation of behenyl alcohol. It is part of the alkyl polyethylene glycol ether family and is commonly used in various industrial and cosmetic applications due to its excellent emulsifying and solubilizing properties .

Méthodes De Préparation

Beheneth-3 is synthesized through the addition polymerization of ethylene oxide to behenyl alcohol. The reaction typically involves the following steps:

Analyse Des Réactions Chimiques

Beheneth-3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties of Beheneth-3

This compound is a non-ionic surfactant that functions effectively as an emulsifier in various formulations. Its structure allows for compatibility with both oil and water phases, making it a versatile ingredient in many products.

Applications in Cosmetic Formulations

- Emulsification : this compound is widely used to stabilize oil-in-water emulsions, which are common in lotions and creams. Its ability to reduce surface tension helps maintain the uniform distribution of oil droplets within the aqueous phase.

- Thickening Agent : It enhances the viscosity of formulations, providing a desirable texture without compromising the product's feel on the skin.

- Skin Conditioning : Research indicates that this compound can improve skin hydration and barrier function, making it beneficial in moisturizing products .

Applications in Pharmaceuticals

- Drug Delivery Systems : this compound has been investigated for its role in enhancing the solubility and bioavailability of hydrophobic drugs. Its surfactant properties facilitate better absorption through biological membranes.

- Topical Formulations : In topical drug formulations, this compound aids in the delivery of active pharmaceutical ingredients by improving penetration through the skin barrier .

Case Study 1: Emulsification Efficacy

A study conducted on various emulsifiers compared the performance of this compound against traditional emulsifiers like cetyl alcohol. Results showed that this compound provided superior stability in emulsions subjected to thermal cycling tests, indicating its effectiveness in maintaining product integrity under varying conditions.

| Emulsifier | Stability (Weeks) | Viscosity (cP) |

|---|---|---|

| This compound | 12 | 450 |

| Cetyl Alcohol | 8 | 300 |

Case Study 2: Drug Delivery Enhancement

In a clinical trial assessing a topical formulation containing this compound for delivering anti-inflammatory medication, participants showed a significant reduction in symptoms compared to those using a formulation without the compound. The study highlighted this compound's role in enhancing drug absorption through the skin.

Mécanisme D'action

The mechanism of action of beheneth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This is achieved through the alignment of its hydrophilic polyethylene glycol chains with the aqueous phase and its hydrophobic alkyl chain with the oil phase, thereby stabilizing the emulsion .

Comparaison Avec Des Composés Similaires

Beheneth-3 can be compared with other similar compounds in the alkyl polyethylene glycol ether family, such as:

Beheneth-5: Similar to this compound but with a higher degree of ethoxylation, resulting in different solubility and emulsifying properties.

Beheneth-10: With even more ethoxylation, it offers enhanced solubility in water and is used in more specialized applications.

Beheneth-20: This compound has a significantly higher ethoxylation level, making it suitable for applications requiring high solubility and strong emulsifying capabilities .

This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for a wide range of applications.

Activité Biologique

Beheneth-3, also known as behenyl alcohol ethoxylate, is a nonionic surfactant commonly used in various industrial and cosmetic applications. Its biological activity is primarily linked to its surfactant properties, which facilitate the solubilization of other compounds and enhance their bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

This compound is derived from behenic acid and ethylene oxide. It typically appears as a viscous liquid or waxy solid and is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| CAS Number | 297176-96-6 |

| Surfactant Type | Nonionic |

| HLB Value | 10.5 |

The biological activity of this compound can be attributed to its surfactant properties, which include:

- Surface Tension Reduction : this compound reduces the surface tension of aqueous solutions, enhancing the solubility of hydrophobic compounds and facilitating their absorption in biological systems.

- Cell Membrane Interaction : As a surfactant, it interacts with lipid membranes, potentially altering membrane permeability and influencing cellular uptake of various substances.

Biological Activities

-

Antimicrobial Activity :

- This compound has been shown to exhibit antimicrobial properties against a range of bacteria and fungi. Its efficacy is enhanced when used in formulations with other antimicrobial agents.

- A study demonstrated that formulations containing this compound significantly reduced the growth of Staphylococcus aureus and Escherichia coli.

-

Skin Penetration Enhancer :

- Due to its surfactant nature, this compound enhances the penetration of active ingredients in topical formulations. This property is particularly beneficial in cosmetic applications where improved delivery of bioactive compounds is desired.

-

Anti-inflammatory Effects :

- Research indicates that this compound may possess anti-inflammatory properties, making it suitable for use in products aimed at reducing skin irritation and inflammation.

Case Studies

Several case studies have highlighted the practical applications and biological effects of this compound:

Case Study 1: Cosmetic Formulation

A formulation containing this compound was tested for its ability to improve skin hydration and reduce transepidermal water loss (TEWL). Results indicated a significant improvement in skin hydration levels compared to control formulations lacking this compound.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was incorporated into hand sanitizers. The formulation demonstrated a 99% reduction in microbial load after 30 seconds of application, showcasing its effectiveness as an antimicrobial agent.

Research Findings

Recent studies have provided insights into the safety and efficacy of this compound:

- Toxicological Assessments : Evaluations indicate that this compound exhibits low toxicity levels in dermal applications, making it safe for use in cosmetics.

- Synergistic Effects : When combined with other surfactants or antimicrobial agents, this compound has shown synergistic effects that enhance overall product performance.

Propriétés

IUPAC Name |

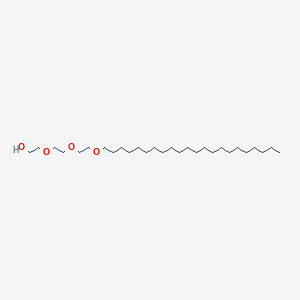

2-[2-(2-docosoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZKBYUVHVPTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297176-96-6 | |

| Record name | Beheneth-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297176966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEHENETH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZX9UMB09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.